2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide
Overview
Description
2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide: is a chemical compound with the molecular formula C10H16ClNO It is characterized by the presence of a chloro group, cyclopropyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide typically involves the reaction of cyclopropylamine with 2-chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Cyclopropylamine+2-chloroacetyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group in 2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound, potentially with altered functional groups.
Hydrolysis Products: Cyclopropylamine and acetic acid derivatives.
Scientific Research Applications
Chemistry: 2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology and Medicine: The compound may be investigated for its potential biological activity, including its effects on various biological pathways and its potential as a pharmaceutical agent.
Industry: In industrial applications, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide exerts its effects depends on its interaction with molecular targets. The chloro group and acetamide moiety may interact with enzymes or receptors, leading to changes in biological activity. The exact pathways and targets would require further investigation through experimental studies.
Comparison with Similar Compounds
- 2-chloro-N-(1-cyclopropylethyl)acetamide
- 2-chloro-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)-acetamide
- N-(1-cyclopropylethyl)-N-phenylacetamide
Uniqueness: 2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-(1-cyclopropylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c1-7(8-2-3-8)12(9-4-5-9)10(13)6-11/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAFXMQORPJBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2CC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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